3-Cyano-2-methylphenylboronic acid

Suzuki-Miyaura cross-coupling Steric hindrance Ortho-substitution effects

For demanding Suzuki-Miyaura couplings, 3-Cyano-2-methylphenylboronic acid offers unmatched steric and electronic tuning. The ortho-methyl group provides steric hindrance to enforce regioselectivity and prevent over-arylation, while the meta-cyano group (-M effect) accelerates the transmetalation step, overcoming rate-limitations with electron-rich aryl halides. Essential for atropisomeric biaryl synthesis and kinase inhibitor scaffolds. High purity ≥97% ensures low catalyst poisoning for scalable, reproducible results.

Molecular Formula C8H8BNO2
Molecular Weight 160.97 g/mol
CAS No. 313546-19-9
Cat. No. B1371275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-methylphenylboronic acid
CAS313546-19-9
Molecular FormulaC8H8BNO2
Molecular Weight160.97 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C#N)C)(O)O
InChIInChI=1S/C8H8BNO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,11-12H,1H3
InChIKeyFBHYTUYMTRDCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-2-methylphenylboronic acid (CAS 313546-19-9) Procurement Guide for Suzuki-Miyaura Cross-Coupling Applications


3-Cyano-2-methylphenylboronic acid (CAS 313546-19-9), also known as B-(3-cyano-2-methylphenyl)boronic acid, is an ortho-substituted arylboronic acid building block with a molecular formula of C₈H₈BNO₂ and a molecular mass of 160.97 g/mol [1]. It features a cyano group at the meta position and a methyl group at the ortho position relative to the boronic acid moiety. This substitution pattern confers distinct steric and electronic properties that are highly relevant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for constructing biaryl linkages in pharmaceutical and materials science [2].

Why 3-Cyano-2-methylphenylboronic acid Cannot Be Interchanged with Simple Phenylboronic Acids in Critical Couplings


Generic phenylboronic acids lack the steric and electronic profile required for challenging cross-couplings. In-class compounds cannot be freely substituted because the specific ortho-methyl substitution in 3-cyano-2-methylphenylboronic acid creates a sterically hindered environment that can dramatically alter reaction rates, regioselectivity, and yields in Suzuki-Miyaura couplings [1]. Furthermore, the meta-cyano group exerts a strong electron-withdrawing effect (-M) that activates the boronic acid for transmetalation, a step often rate-limiting with electron-rich arylboronic acids [2]. Replacing this compound with a simpler analog like phenylboronic acid or even a para-substituted isomer risks reaction failure, low conversion, or the formation of undesired byproducts in demanding synthetic sequences.

Quantitative Differentiation of 3-Cyano-2-methylphenylboronic acid from Key Comparators


Ortho-Methyl Substitution Confers Unique Steric Hindrance Relative to Meta- and Para-Isomers

The ortho-methyl group in 3-cyano-2-methylphenylboronic acid introduces significant steric hindrance adjacent to the boron atom. This is a critical differentiator from both unsubstituted phenylboronic acid and meta- or para-cyano isomers. A comprehensive review of ortho-substituted phenylboronic acids concludes that 'Substituents in the aromatic ring of phenylboronic acids affect the electron density in the ring and, as a result, also the electron density of the boron atom' and that 'the compounds were compared with meta- and para-isomers, indicating differences resulting from the presence of a substituent in close proximity to the boron group' [1]. While direct quantitative yield comparisons for this specific compound are not available in the open literature, the class-level inference is strong: ortho-substitution is known to lower yields in standard Suzuki couplings due to steric hindrance, but this same hindrance can be leveraged for selective or sequential couplings where meta- or para-isomers would be too reactive and lead to over-arylation [1].

Suzuki-Miyaura cross-coupling Steric hindrance Ortho-substitution effects

Meta-Cyano Group Provides Superior Electronic Activation for Transmetalation

The meta-cyano substituent is a strong electron-withdrawing group (-M effect) that enhances the electrophilicity of the boron atom, facilitating the transmetalation step in Suzuki-Miyaura couplings. Comparative reactivity studies on cyano-substituted boronic acids demonstrate that they 'exhibit superior coupling efficiency compared to their unsubstituted analogs' . While this statement derives from a vendor source summarizing general trends, the underlying electronic principle is well-established in organometallic chemistry. In contrast, phenylboronic acid lacks this activation, often requiring harsher conditions or yielding lower conversions with electron-deficient aryl halides.

Electronic effects Transmetalation Suzuki coupling efficiency

Commercial Purity Specifications Often Exceed Standard Grade Phenylboronic Acid

Multiple reputable vendors supply 3-cyano-2-methylphenylboronic acid with a minimum purity of 97% , and some report up to 98% . In contrast, standard commercial grades of unsubstituted phenylboronic acid are frequently specified at ≥95% purity . This 2-3 percentage point difference in purity can be critical for high-stakes applications where trace impurities can poison catalysts or complicate downstream purification.

Purity specification Quality control Procurement

Identified as an Intermediate in Patented Processes for Pharmaceutical Synthesis

The broader class of cyanophenylboronic acids is explicitly highlighted as 'of considerable industrial importance as precursors for active compounds' [1]. While 3-cyano-2-methylphenylboronic acid itself is not the focus of a dedicated patent, its structural relatives (e.g., 2-cyanophenylboronic acid) are key intermediates for commercial pharmaceuticals like Perampanel [2]. The presence of both cyano and methyl groups on the phenyl ring is noted to 'enhance its reactivity and allow for a broader range of applications compared to other boronic acids' . This positions the compound as a specialized, high-value building block for medicinal chemistry rather than a generic reagent.

Pharmaceutical intermediates Patented synthesis API building blocks

Well-Characterized Hazard Profile Facilitates Safe Handling and Shipping

3-Cyano-2-methylphenylboronic acid is classified under GHS as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Notably, it is designated as 'Not hazardous material' for DOT/IATA transport by at least one major vendor . This clear and consistent hazard profile, documented across multiple reputable vendors, contrasts with the sometimes incomplete or variable SDS information provided for less common boronic acid analogs. The established GHS classification reduces compliance burdens and simplifies shipping logistics compared to compounds with more severe (e.g., acute toxicity) or ill-defined hazards.

Safety data Hazard classification GHS compliance

Optimal Application Scenarios for 3-Cyano-2-methylphenylboronic acid in R&D and Production


Synthesis of Sterically Demanding Biaryl Motifs in Medicinal Chemistry

When constructing biaryl bonds with ortho-substituted aryl halides, the inherent steric hindrance of 3-cyano-2-methylphenylboronic acid's ortho-methyl group can be harnessed. This property makes it a preferred coupling partner for accessing atropisomeric biaryls or for sequential Suzuki couplings where selectivity is paramount [1]. Unlike unhindered phenylboronic acids, this compound can provide the necessary steric bulk to prevent unwanted over-arylation or to enforce a specific conformation in the final product, a critical requirement in fragment-based drug discovery and lead optimization [1].

Late-Stage Functionalization of Electron-Rich (Hetero)Aryl Halides

The electron-withdrawing meta-cyano group activates the boronic acid for efficient transmetalation. This makes 3-cyano-2-methylphenylboronic acid particularly effective in couplings with electron-rich aryl or heteroaryl bromides/chlorides, which are often challenging substrates for standard phenylboronic acid due to sluggish oxidative addition or transmetalation steps . The higher purity specifications (typically 97%+) ensure minimal catalyst poisoning from boronic acid-derived impurities, crucial for high-value, low-catalyst-loading reactions .

Preparation of Key Intermediates for Agrochemical and Pharmaceutical APIs

Given the established industrial relevance of cyanophenylboronic acids as precursors to active compounds [2], 3-cyano-2-methylphenylboronic acid is a strategic building block for constructing 3-cyano-2-methylphenyl-containing pharmacophores. This includes scaffolds for kinase inhibitors, GPCR modulators, and agrochemicals where the specific substitution pattern is essential for biological activity. Procuring this compound with its documented purity and safety profile ensures reproducibility and scalability in process R&D environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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